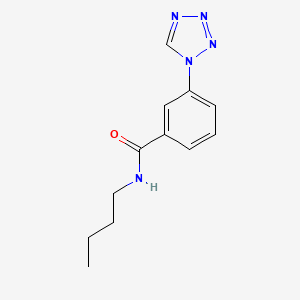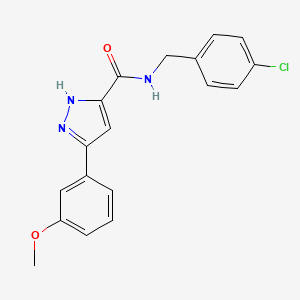
N-butyl-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique chemical properties and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring in the structure imparts significant thermal stability and high nitrogen content, making it an interesting compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds efficiently in solvents like isopropanol, n-propanol, or n-butanol under mild conditions, yielding high purity tetrazole derivatives .
Industrial Production Methods
Industrial production of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the direct reaction of the starting materials in a single reactor, minimizing the need for intermediate purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Tetrazole derivatives, including N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, have shown promise in biological studies due to their potential bioactivity.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simple tetrazole derivative with similar nitrogen content and thermal stability.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, offering different chemical and biological properties.
Tetrazole-based Energetic Materials: High-energy compounds used in propellants and explosives, sharing the high nitrogen content and stability of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide.
Uniqueness
N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide stands out due to its specific combination of the tetrazole ring and benzamide moiety. This unique structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its value in scientific research and industrial applications .
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-butyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-2-3-7-13-12(18)10-5-4-6-11(8-10)17-9-14-15-16-17/h4-6,8-9H,2-3,7H2,1H3,(H,13,18) |
InChI Key |
QAILMZRRFJVPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11302372.png)
![[5-(4-Bromophenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11302377.png)
![4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B11302380.png)
![6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302389.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-fluorobenzamide](/img/structure/B11302396.png)
![N-(4-chlorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11302402.png)
![3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11302422.png)
![N-(3,4-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11302423.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11302434.png)
![1-(4-Methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302440.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11302444.png)
![2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide](/img/structure/B11302454.png)

![6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11302464.png)
